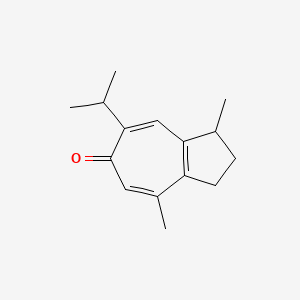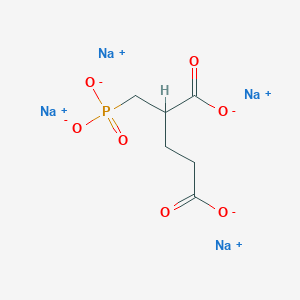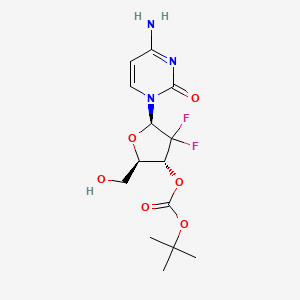![molecular formula C7H4BrClN2 B12102260 7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12102260.png)
7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of appropriate precursors. For example, a key intermediate could be 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine . The bromination and chlorination steps are crucial for introducing the desired substituents.
Reaction Conditions:: The synthesis typically involves refluxing the precursor with suitable brominating and chlorinating agents in an appropriate solvent. Detailed reaction conditions and reagents can be found in the literature.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established protocols. Optimization of reaction conditions and scalability are essential considerations.
Chemical Reactions Analysis
Reactivity:: 7-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the bromine or chlorine positions.
Oxidation/Reduction Reactions: Depending on the functional groups present, it may be oxidized or reduced.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are useful for further functionalization.
Bromination: N-bromosuccinimide (NBS) or other brominating agents.
Chlorination: Chlorine gas or chlorinating agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and suitable coupling partners.
Major Products:: The major products depend on the specific reaction conditions and substituents. Regioselectivity plays a crucial role in determining the final product.
Scientific Research Applications
Chemistry::
Building Blocks: Researchers use this compound as a building block for more complex molecules.
Medicinal Chemistry: It serves as a scaffold for drug discovery due to its unique structure.
Biological Studies: Scientists investigate its interactions with biological targets (e.g., enzymes, receptors).
Drug Development: Derivatives may exhibit promising pharmacological activities.
Materials Science: Its properties make it relevant for materials and polymer science.
Agrochemicals: It could find applications in crop protection.
Mechanism of Action
The exact mechanism of action depends on the specific context (e.g., drug development, biological studies). Molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Properties
IUPAC Name |
7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDUSPADONKSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl) acetate](/img/structure/B12102196.png)

![1,9-Ethanobenzo[i]quinolizin-14-one, dodecahydro-8a-hydroxy-11-methyl-, (1S,8aR,9S,11R,12aS)-](/img/structure/B12102199.png)


![3-[(2,5-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B12102221.png)
![6,8-Dihydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one](/img/structure/B12102224.png)





